molecular formula C24H30O13 B190940 Demethyloleuropein CAS No. 52077-55-1

Demethyloleuropein

Cat. No. B190940
CAS RN: 52077-55-1
M. Wt: 526.5 g/mol
InChI Key: HKVGJQVJNQRJPO-VTDDDATNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethyloleuropein is a natural compound found in olive leaves and other plants. It is a derivative of oleuropein, which is known for its numerous health benefits. Demethyloleuropein has been the subject of scientific research due to its potential therapeutic properties. In

Scientific Research Applications

  • Role in Olive Maturation : Demethyloleuropein accumulates during olive maturation, appearing concurrently with a decrease in oleuropein content and an increase in esterase activity. This suggests a potential role for this compound in the maturation process of olives (Amiot, Fleuriet, & Macheix, 1989).

  • Defense Mechanism in Olive Fruits : It plays a significant role in the defense mechanism of olive fruits. Its metabolism during different maturation stages of olive fruits has been studied, showing that beta-glucosidase activity influences its content, which could improve the quality of olive products (Sivakumar, Bati, & Uccella, 2007).

  • Varietal Marker for Olives : Demethyloleuropein has been identified in only certain olive varieties, indicating its potential use as a varietal marker for olives. Its presence correlates with olive ripening stages, suggesting its role as an indicator of maturation (Esti, Cinquanta, & La Notte, 1998).

  • Enzymatic Transformation in Olive Oil Production : Research has explored enzymatic methods to increase the availability of demethyloleuropein, potentially enhancing the quality of extra virgin olive oil. This involves the selective hydrolysis of oleuropein, a related compound, to produce demethyloleuropein (Cariati et al., 2019).

properties

CAS RN

52077-55-1

Product Name

Demethyloleuropein

Molecular Formula

C24H30O13

Molecular Weight

526.5 g/mol

IUPAC Name

(4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid

InChI

InChI=1S/C24H30O13/c1-2-12-13(8-18(28)34-6-5-11-3-4-15(26)16(27)7-11)14(22(32)33)10-35-23(12)37-24-21(31)20(30)19(29)17(9-25)36-24/h2-4,7,10,13,17,19-21,23-27,29-31H,5-6,8-9H2,1H3,(H,32,33)/b12-2+/t13-,17+,19+,20-,21+,23-,24-/m0/s1

InChI Key

HKVGJQVJNQRJPO-VTDDDATNSA-N

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)OCCC3=CC(=C(C=C3)O)O

synonyms

demethyloleuropein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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